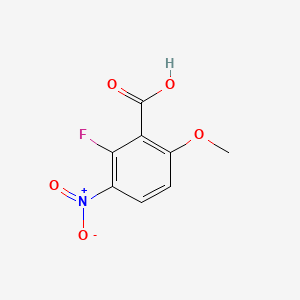

2-Fluoro-6-methoxy-3-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-6-methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO5. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxy-3-nitrobenzoic acid typically involves multiple steps starting from readily available raw materials. One common method involves the following steps :

Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.

Hydroxyl Chlorination: The intermediate 2-methyl-6-nitrophenol undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.

Fluorination: The 2-chloro-3-nitrotoluene is then subjected to a fluorination reaction to produce 2-fluoro-3-nitrotoluene.

Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to yield this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for high yield and cost-effectiveness. The steps mentioned above are adapted to large-scale reactors, and the reaction conditions are carefully controlled to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-6-methoxy-3-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used for esterification reactions.

Major Products

Reduction: 2-Fluoro-6-methoxy-3-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate and other esters.

Aplicaciones Científicas De Investigación

2-Fluoro-6-methoxy-3-nitrobenzoic acid has several applications in scientific research :

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Agrochemicals: It is employed in the synthesis of agrochemical products.

Dyestuff: It is used as a precursor in the production of dyes.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-6-methoxy-3-nitrobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the methoxy group.

2-Methoxy-3-nitrobenzoic acid: Similar structure but lacks the fluorine atom.

2-Fluoro-6-methoxybenzoic acid: Similar structure but lacks the nitro group.

Uniqueness

2-Fluoro-6-methoxy-3-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

2-Fluoro-6-methoxy-3-nitrobenzoic acid is a compound that has gained attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

Molecular Formula : C8H7FNO4

Molecular Weight : 201.14 g/mol

Structural Features : The compound contains a benzoic acid core substituted with a fluorine atom at the 2-position, a methoxy group at the 6-position, and a nitro group at the 3-position. These functional groups contribute to its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The nitro group can participate in redox reactions, influencing enzymes involved in oxidative stress responses.

- Cell Signaling Modulation : Preliminary studies suggest that this compound may modulate cell signaling pathways by affecting kinase and phosphatase activities.

- Covalent Modification : Reduction of the nitro group can generate reactive intermediates capable of covalently modifying proteins and nucleic acids, altering cellular functions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been reported to inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 45 µg/mL |

This suggests its potential as an antimicrobial agent against resistant bacterial strains .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Its structural characteristics may allow it to interact with inflammatory mediators, thus modulating inflammatory responses effectively.

In Vitro Studies

- Cell Cycle Arrest : In vitro assays indicated that this compound can induce G2/M phase arrest in cancer cell lines by regulating cyclin B1 expression. This suggests potential applications in cancer therapeutics.

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects on human cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated significant cytotoxicity against HCT-116 colorectal cancer cells at low nanomolar concentrations, outperforming standard chemotherapeutics like Taxol .

Comparative Analysis

Comparative studies with similar compounds revealed that modifications to the nitro or methoxy groups significantly alter biological interactions and efficacy. For instance, compounds with different substituents exhibited varied levels of potency against cancer cell lines, highlighting the importance of structural optimization in drug design .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anti-inflammatory | Modulates inflammatory responses |

| Cytotoxicity | Induces cell cycle arrest in cancer cells |

Propiedades

Fórmula molecular |

C8H6FNO5 |

|---|---|

Peso molecular |

215.13 g/mol |

Nombre IUPAC |

2-fluoro-6-methoxy-3-nitrobenzoic acid |

InChI |

InChI=1S/C8H6FNO5/c1-15-5-3-2-4(10(13)14)7(9)6(5)8(11)12/h2-3H,1H3,(H,11,12) |

Clave InChI |

JJHLQUTVTUURCQ-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=C(C=C1)[N+](=O)[O-])F)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.